HFIPA Exhibits Distinct Free-Radical Polymerization Kinetics Relative to MMA and TFEA
HFIPA's overall rate of polymerization, when initiated by benzoyl peroxide (BPO), is significantly slower than that of 2,2,2-trifluoroethyl acrylate (TFEA) and methyl methacrylate (MMA), but faster than its methacrylate counterpart, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) [1]. The reported reactivity order is TFEA > MMA > TFEMA > HFIPA > HFIPMA, directly impacting formulation cure times and processability [1].
| Evidence Dimension | Overall rate of polymerization |
|---|---|
| Target Compound Data | HFIPA |
| Comparator Or Baseline | TFEA, MMA, TFEMA, HFIPMA |
| Quantified Difference | Polymerization rate rank: TFEA > MMA > TFEMA > HFIPA > HFIPMA |
| Conditions | Isothermal differential scanning calorimetry (DSC) with benzoyl peroxide (BPO) initiator. |
Why This Matters
For formulators, this means HFIPA provides a moderate reaction rate that is more controllable than the faster-reacting TFEA but more practical than the slower HFIPMA, enabling tailored kinetics for specific processing windows.
- [1] Kadoma, Y. (2010). Kinetic polymerization behavior of fluorinated monomers for dental use. Dental Materials Journal, 29(5), 602-608. View Source
